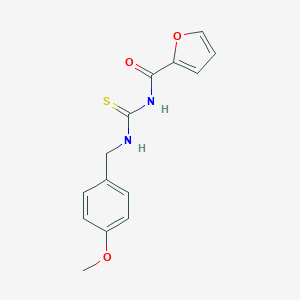![molecular formula C20H22N2O4 B267532 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide](/img/structure/B267532.png)
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, proliferation, and metabolism. MPP has been shown to have potential therapeutic effects in cancer, diabetes, and neurodegenerative diseases. In
Scientific Research Applications
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has potential applications in various fields of scientific research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In diabetes research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disease research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide selectively inhibits the activity of PKB/Akt, which is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates downstream signaling pathways that control cell growth, survival, and metabolism. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide binds to the ATP-binding site of PKB/Akt and prevents its phosphorylation and activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide induces apoptosis and suppresses cell proliferation by inhibiting the activation of downstream signaling pathways such as mTOR and NF-kB. In diabetes models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide improves insulin sensitivity and glucose metabolism by increasing the expression of glucose transporters and activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide protects neurons from oxidative stress and improves cognitive function by activating the PI3K/Akt/mTOR pathway and increasing the expression of neurotrophic factors.
Advantages and Limitations for Lab Experiments
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has several advantages as a research tool, including its selectivity for PKB/Akt, its potency, and its ability to penetrate cell membranes. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide also has some limitations, including its potential off-target effects, its toxicity at high concentrations, and its limited solubility in aqueous solutions. Therefore, careful experimental design and dose optimization are necessary to ensure the specificity and safety of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide in lab experiments.
Future Directions
There are several future directions for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide research, including the development of more potent and selective PKB/Akt inhibitors, the investigation of the molecular mechanisms underlying N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's therapeutic effects, and the evaluation of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's efficacy in clinical trials. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's potential applications in other fields of research, such as inflammation, cardiovascular disease, and aging, should be explored further. Overall, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has significant potential as a research tool and a therapeutic agent, and further research is warranted to fully understand its mechanisms and applications.
Synthesis Methods
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 3-(morpholin-4-ylcarbonyl)benzoic acid with 2-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
Product Name |
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H22N2O4/c1-15(26-18-8-3-2-4-9-18)19(23)21-17-7-5-6-16(14-17)20(24)22-10-12-25-13-11-22/h2-9,14-15H,10-13H2,1H3,(H,21,23) |
InChI Key |
VQSJHJUIHXNNMY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(butyrylamino)-2-chlorophenyl]cyclopropanecarboxamide](/img/structure/B267449.png)
![N-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B267451.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)

![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267472.png)
![N-[(4-chlorophenyl)acetyl]-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267473.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)
![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)